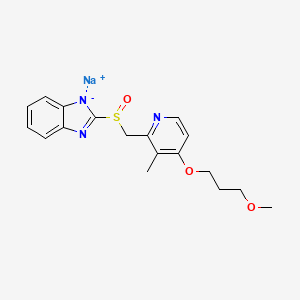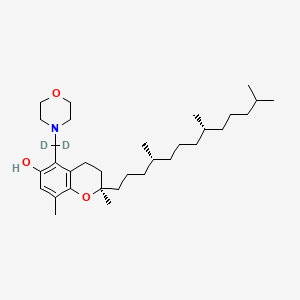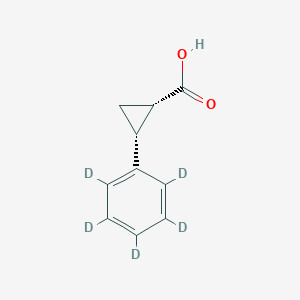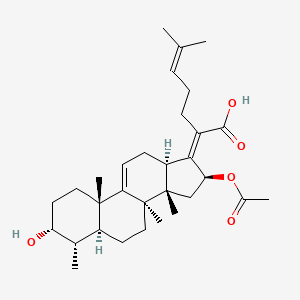
9,11-Anhydro Fusidic Acid
Overview
Description
9,11-Anhydro Fusidic Acid is a derivative of fusidic acid, a natural tetracyclic triterpene isolated from fungi. It is known for its antibacterial properties and is used in the pharmaceutical field, particularly for its activity against Staphylococcus aureus and other Gram-positive bacteria . The compound is a white or almost white crystalline powder with a strong bitter taste .
Mechanism of Action
Target of Action
The primary target of 9,11-Anhydro Fusidic Acid, a derivative of Fusidic Acid, is the bacterial protein synthesis machinery . Specifically, it interacts with the elongation factor G (EF-G) , a protein that plays a crucial role in the translocation step during protein synthesis .
Mode of Action
This compound works by interfering with bacterial protein synthesis . It prevents the translocation of EF-G from the ribosome . This interaction inhibits the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway in bacteria . By inhibiting EF-G, it disrupts the translocation process, preventing the movement of tRNA and mRNA down the ribosome at the end of each round of polypeptide elongation . This disruption halts the protein synthesis process, leading to the inhibition of bacterial growth .
Pharmacokinetics
Fusidic Acid has a 91% oral bioavailability , indicating a high absorption rate when administered orally. It also exhibits a high protein binding rate (97 to 99%) , suggesting that it is largely distributed in protein-rich tissues. Fusidic Acid is primarily eliminated by non-renal mechanisms , and a proportion of the drug is metabolized to several breakdown products detectable in bile .
Result of Action
The action of this compound leads to the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from producing essential proteins needed for various cellular functions . This bacteriostatic effect helps to control bacterial infections.
Action Environment
The efficacy and stability of this compound could potentially be influenced by various environmental factors. For instance, pH levels have been shown to affect the dynamics of Fusidic Acid . .
Biochemical Analysis
Biochemical Properties
9,11-Anhydro Fusidic Acid interacts with various biomolecules in the cell. It is known to bind unspecifically to many proteins and influences a broad variety of cellular factors . The compound’s primary mechanism of action involves interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to possess a wide range of pharmacological activities, including antibacterial, antimalarial, antituberculosis, anticancer, tumor multidrug resistance reversal, anti-inflammation, antifungal, and antiviral activity in vivo and in vitro . It also has been shown to prevent nitric oxide-induced cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the elongation factor G (EF-G) in the ribosome. Fusidic Acid, from which this compound is derived, binds to EF-G after translocation and GTP (guanosine-5’-triphosphate) hydrolysis . This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process .
Temporal Effects in Laboratory Settings
It has been suggested that the compound’s clearance can be autoinhibited, leading to a steady state being achieved earlier with dosing regimens that contain higher doses .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown that fusidic acid, from which this compound is derived, can be administered in front-loaded dosing regimens, allowing for effective concentrations to be achieved early in therapy .
Metabolic Pathways
Fusidic acid, from which this compound is derived, is known to be involved in the biosynthesis of unsaturated fatty acids and the citrate cycle .
Transport and Distribution
It is known that fusidic acid, from which this compound is derived, is poorly absorbed after oral administration to rats, although limited absorption occurs in guinea pigs, mice, and rabbits .
Subcellular Localization
It is known that fusidic acid, from which this compound is derived, works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome . This suggests that this compound may also localize to the ribosome, where protein synthesis occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions
9,11-Anhydro Fusidic Acid can be synthesized through the carboxylation of emodin. The hydroxyl moiety of emodin is first converted to a carboxyl group by acid catalysis, followed by deoxygenation under suitable conditions to form this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9,11-Anhydro Fusidic Acid undergoes various chemical reactions, including esterification, acylation, and other reactions typical of carboxylic acids .
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Acylation: Involves acyl chlorides or anhydrides under basic or acidic conditions.
Major Products
The major products formed from these reactions include esters and acyl derivatives of this compound .
Scientific Research Applications
9,11-Anhydro Fusidic Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fusidic Acid: The parent compound, known for its antibacterial properties.
C-21 Amide Derivatives of Fusidic Acid: These derivatives have been synthesized and studied for their enhanced antibacterial activity.
Protostane Triterpenes: Structurally similar compounds with various biological activities.
Uniqueness
9,11-Anhydro Fusidic Acid is unique due to its specific structural modifications, which confer distinct antibacterial properties. Its ability to inhibit protein synthesis by targeting elongation factor G sets it apart from other antibacterial agents .
Properties
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDRQJDRPAHDF-KRMCRKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(C(=CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)[C@]2(CC[C@H]1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74048-41-2 | |
| Record name | 9,11-Anhydrofusidic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZD6436JQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)
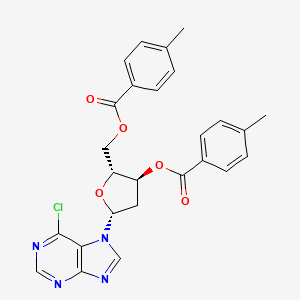
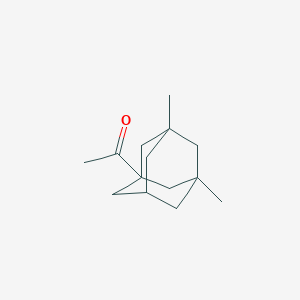
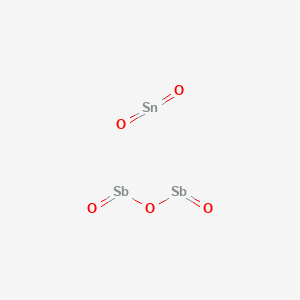
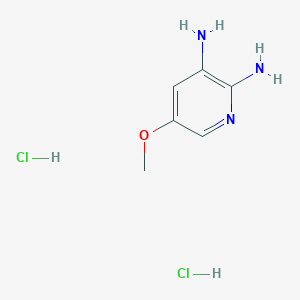
![Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147212.png)
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)
